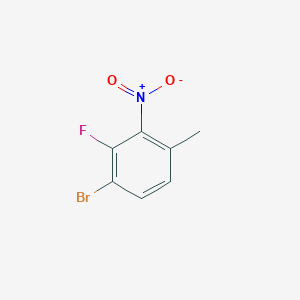

4-Bromo-3-fluoro-2-nitrotoluene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-fluoro-4-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDQNPOQOVBOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4 Bromo 3 Fluoro 2 Nitrotoluene

4-Bromo-3-fluoro-2-nitrotoluene is a polysubstituted aromatic compound with the chemical formula C₇H₅BrFNO₂. The strategic placement of bromo, fluoro, and nitro groups on the toluene (B28343) scaffold makes it a valuable intermediate in specialized organic synthesis.

Below is a table summarizing some of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| CAS Number | 174633-17-3 |

Note: Physical properties such as melting point, boiling point, and density can vary depending on the isomeric purity of the sample. The data presented are typical values found in chemical literature.

Synthesis of 4 Bromo 3 Fluoro 2 Nitrotoluene

The synthesis of polysubstituted aromatic compounds like 4-Bromo-3-fluoro-2-nitrotoluene requires careful strategic planning to ensure the correct regiochemistry of the functional groups. The order of substitution reactions is critical, as the existing groups on the ring direct the position of incoming substituents.

A common synthetic approach involves the multi-step functionalization of a simpler toluene (B28343) derivative. For instance, a plausible route could start with the nitration of a halogenated toluene precursor. The nitration of toluene itself typically yields a mixture of ortho and para isomers, with 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) being the major products. nih.gov

To achieve the specific substitution pattern of this compound, a starting material that already contains some of the desired functionality in the correct positions would be employed. For example, a synthesis route described in the literature for a related compound, 1-bromo-5-fluoro-2-methyl-3-nitro-benzene, involves the bromination of 4-fluoro-2-nitrotoluene (B1294404) using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid. chemicalbook.com This highlights a typical electrophilic aromatic substitution reaction where the existing fluoro and nitro groups direct the incoming bromine atom.

The synthesis of the specific isomer this compound would follow a similar logic, likely starting from a precursor such as 3-fluoro-2-nitrotoluene (B1357575) or 4-bromo-3-fluorotoluene (B33196), followed by the appropriate nitration or halogenation step. The choice of reagents and reaction conditions is crucial to control the selectivity and achieve a high yield of the desired product. youtube.com

Applications in Organic Synthesis

Strategies for Regioselective Functionalization of Substituted Toluene (B28343) Scaffolds

The introduction of multiple substituents onto a toluene ring necessitates a deep understanding of the directing effects of the groups already present on the aromatic system. These effects govern the position of subsequent substitutions.

Influence of Existing Substituents on Incoming Group Orientation

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile. chemistrytalk.org These substituents can be broadly categorized as either activating or deactivating groups. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. wikipedia.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They typically direct incoming groups to the ortho and para positions. libretexts.orgorganicchemistrytutor.com Examples include alkyl groups (like the methyl group in toluene), hydroxyl (-OH), and ether (-OR) groups. masterorganicchemistry.com The methyl group in toluene, for instance, is an activating group that directs incoming electrophiles to the ortho and para positions. uwosh.edu

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. wikipedia.org Most deactivating groups are meta-directors. libretexts.org Examples include nitro (-NO2), carbonyl (C=O), and cyano (-CN) groups. masterorganicchemistry.com Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orgorganicchemistrytutor.com

The directing effects of these substituents are additive. When multiple substituents are present, their combined influence determines the final position of the incoming group.

Comparative Analysis of Directing Effects in Aromatic Systems

The directing power of various substituents can be compared to predict the outcome of electrophilic aromatic substitution reactions on polysubstituted benzenes. A strongly activating group will generally dominate over a deactivating group in directing the incoming electrophile. youtube.com

For instance, in a molecule containing both a methyl group (activating, ortho-, para-directing) and a nitro group (deactivating, meta-directing), the methyl group will primarily control the position of the next substituent. youtube.com Similarly, when comparing two activating groups, the stronger activator will have a greater influence.

Halogens, being weakly deactivating but ortho-, para-directing, present an interesting case. libretexts.org Their inductive effect withdraws electron density, slowing the reaction, but their resonance effect directs the incoming electrophile to the ortho and para positions. libretexts.org

Here is a table summarizing the directing effects of common substituents:

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Activating | ortho, para |

| -F (Fluoro) | Deactivating | ortho, para |

| -Br (Bromo) | Deactivating | ortho, para |

| -NO₂ (Nitro) | Deactivating | meta |

Nitration Pathways and Regiocontrol Strategies

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto an aromatic ring. The regioselectivity of this reaction is of paramount importance in the synthesis of specific isomers.

Mixed Acid Nitration Procedures and Optimized Conditions

The most common method for nitration involves the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. cerritos.edu

The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product and prevent over-nitration, which can lead to the formation of dinitrated or even trinitrated products. cerritos.edu For example, the nitration of toluene can yield a mixture of ortho- and para-nitrotoluene, and if heated, can produce dinitrotoluene and eventually trinitrotoluene (TNT). cerritos.edu Cooling the reaction mixture, often with an ice bath, is a common practice to manage the exothermic nature of the reaction and control the product distribution. uwosh.eduoc-praktikum.de

Control of Isomer Distribution in Nitration Reactions

The distribution of isomers in a nitration reaction is primarily dictated by the directing effects of the substituents already present on the aromatic ring. dtic.mil For example, the nitration of toluene typically yields a mixture of ortho-nitrotoluene and para-nitrotoluene, with a smaller amount of the meta isomer. uwosh.edu Experimental data shows that the nitration of toluene can result in approximately 57% o-nitrotoluene, 38% p-nitrotoluene, and only 5% m-nitrotoluene. uwosh.edu

Several strategies can be employed to influence and control the isomer distribution:

Steric Hindrance: Bulky substituents can hinder the approach of the electrophile to the ortho position, leading to a higher proportion of the para isomer. youtube.com

Catalyst Systems: Research has explored the use of different catalysts to alter isomer ratios. For instance, metal-mediated electrophilic substitution reactions have shown promise in controlling isomer distributions. dtic.mil Zeolite catalysts have also been investigated for their potential to favor the formation of the para isomer in the nitration of toluene, although catalyst deactivation can be an issue. acs.org

Reaction Conditions: Varying the nitrating agent and reaction conditions can also impact the isomer ratio. nih.gov However, studies have shown that the high regioselectivity of ortho-para over meta substitution in the nitration of toluene is largely independent of the reactivity of the nitrating system. nih.gov

Halogenation Procedures for Bromine and Fluorine Incorporation

The introduction of halogen atoms, specifically bromine and fluorine, onto the toluene scaffold is a critical step in the synthesis of this compound.

The synthesis of 4-bromo-3-fluorotoluene (B33196) , a key intermediate, can be achieved through various methods. One approach involves the direct bromination of m-fluorotoluene using liquid bromine with iron powder as a catalyst. guidechem.com Another method starts with 4-amino-3-fluorotoluene, which undergoes a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite (B80452) and hydrobromic acid, and the resulting diazonium salt is then treated with cuprous bromide to introduce the bromine atom. guidechem.com

For the introduction of bromine onto a nitrotoluene derivative, such as the synthesis of 2-bromo-4-nitrotoluene , the choice of catalyst is crucial in determining the position of bromination. The use of ferric bromide as a catalyst in the bromination of p-nitrotoluene leads to nuclear bromination, yielding 2-bromo-4-nitrotoluene. scispace.com In contrast, using antimony tribromide as a catalyst can lead to side-chain bromination. scispace.com Another method for synthesizing 4-bromo-2-nitrotoluene (B1266186) involves the Sandmeyer reaction starting from 4-amino-2-nitrotoluene. chemicalbook.com

The synthesis of 2-bromo-4-fluoro-6-nitrotoluene (B45430) can be accomplished by the bromination of 4-fluoro-2-nitrotoluene (B1294404) using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid. chemicalbook.com

It is important to note that the direct fluorination of aromatic compounds can be challenging. Therefore, fluorine is often introduced earlier in the synthetic sequence, for example, by starting with a fluorinated precursor like m-fluorotoluene.

Electrophilic Bromination Approaches and Catalyst Selection

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto an aromatic ring. wikipedia.org For substrates like toluene and its derivatives, which are activated towards electrophilic attack, the choice of brominating agent and catalyst is crucial for controlling regioselectivity and preventing over-halogenation.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromodimethylhydantoin. google.com The reaction typically requires a Lewis acid catalyst to polarize the Br-Br bond and generate a more potent electrophile. libretexts.org Standard catalysts include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). wikipedia.org For activated systems, milder catalysts or even catalyst-free conditions can sometimes be employed.

In the context of synthesizing halogenated nitrotoluenes, the existing substituents on the aromatic ring dictate the position of bromination. For instance, in the synthesis of a related compound, 2-bromo-4-fluoro-6-nitrotoluene, the bromination is performed on a fluorinated nitrotoluene intermediate. The directing effects of the fluoro (ortho, para-directing) and nitro (meta-directing) groups must be carefully considered to achieve the desired isomer. Research has also explored the use of zeolite catalysts, which can offer shape selectivity, favoring the formation of the para-bromo isomer due to steric constraints within the catalyst's pores. google.com

For deactivated aromatic systems, more reactive brominating agents may be necessary. For example, a mixture of bromine and an oxidizing agent like nitric acid can be used to generate a stronger electrophile. wikipedia.org Another approach involves the use of barium fluorobromate (Ba(BrF₄)₂), which has been shown to be a highly active brominating agent for p-nitrotoluene, yielding the corresponding 3-bromo-4-nitrotoluene without the need for a catalyst. scientific.net

Strategic Fluorination Techniques for Aromatic Rings

Introducing a fluorine atom onto an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. rsc.org Several strategies exist for aromatic fluorination, broadly categorized as nucleophilic and electrophilic methods.

Nucleophilic aromatic fluorination often involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). However, the high reactivity of "naked" fluoride anions can lead to side reactions. thermofisher.com The Balz-Schiemann reaction is a classic method that involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. wikipedia.org This method is particularly useful as it allows for the introduction of fluorine at a specific position via a diazonium salt precursor.

Electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI), offer a direct way to introduce fluorine. brittonsfu.com Photocatalytic methods using reagents like decatungstate anion and NFSI have been developed for the direct C-H fluorination of benzylic positions. brittonsfu.com

In the synthesis of polysubstituted arenes, the timing of the fluorination step is critical. It can be introduced early in the synthetic sequence or as a late-stage functionalization. For instance, a synthesis of 3-bromo-2-fluoronitrobenzene (B1519329) involves the diazotization of 2-bromo-6-nitroaniline (B44865) followed by treatment with a fluoride source like hexafluorophosphoric acid or fluoroboric acid. google.com

Halogen Exchange Reactions in Polysubstituted Arenes

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, provide a valuable tool for modifying the halogen substitution pattern on an aromatic ring. frontiersin.orgresearchgate.net These reactions are particularly useful for introducing iodine or fluorine by displacing another halogen, typically bromine or chlorine.

Metal-mediated halogen exchange reactions have been extensively developed for aryl halides. frontiersin.org These processes can be catalytic or stoichiometric in the metal, with copper and palladium being common mediators. For example, copper(I) iodide can be used to convert aryl bromides to aryl iodides. The reverse reaction, converting an aryl iodide to an aryl bromide, is also possible under specific conditions.

The ability to perform selective halogen exchange is crucial when dealing with polyhalogenated arenes. The relative reactivity of the different carbon-halogen bonds can be exploited to achieve site-selective functionalization. nih.gov This selectivity is influenced by factors such as the nature of the halogen, the electronic environment of the aromatic ring, and the choice of catalyst and reaction conditions.

Sequential and Convergent Synthesis Routes to this compound

The synthesis of a polysubstituted benzene like this compound requires a strategic approach to introduce the four different substituents in the correct positions. Both sequential (stepwise) and convergent synthetic strategies can be employed.

Stepwise Introduction of Halogen, Nitro, and Methyl Groups

A sequential approach involves the stepwise introduction of each functional group onto the starting aromatic ring, typically toluene or a derivative. libretexts.org The order of these reactions is paramount, as the directing effects of the existing substituents will determine the position of the next incoming group. fiveable.me

A plausible retrosynthetic analysis for this compound might start by considering the final functionalization step. For instance, the nitro group could be introduced last by nitrating 4-bromo-3-fluorotoluene. The directing effects of the bromine (ortho, para) and fluorine (ortho, para) would need to be carefully considered to achieve the desired 2-nitro isomer.

Alternatively, starting from toluene, one could first perform a Friedel-Crafts alkylation to introduce the methyl group, followed by a sequence of nitration, fluorination, and bromination. pearson.comcerritos.edu The challenge lies in controlling the regioselectivity at each step. For example, nitration of toluene yields a mixture of ortho- and para-nitrotoluene. cerritos.edu Separating these isomers might be necessary before proceeding to the next step.

A synthesis of the related compound 2-bromo-4-fluoro-6-nitrotoluene starts with 4-fluoro-2-nitrotoluene, which is then brominated. This highlights a common strategy of starting with a commercially available, partially substituted arene.

Diazotization and Sandmeyer Reaction Applications for Bromination

The Sandmeyer reaction is a powerful and versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This reaction is particularly useful when direct electrophilic substitution is difficult or yields the wrong isomer.

The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.org This diazonium salt can then be treated with a copper(I) halide, such as copper(I) bromide (CuBr), to yield the corresponding aryl bromide. wikipedia.orgnih.gov

For the synthesis of this compound, a potential route could involve the diazotization of 3-fluoro-2-nitro-4-aminotoluene followed by a Sandmeyer reaction with CuBr. The challenge then becomes the synthesis of the required amino precursor. This might involve the reduction of a dinitro compound or the nitration of an amino-fluoro-toluene.

The Sandmeyer reaction and related diazotization-based transformations offer a high degree of regiocontrol, as the position of the incoming substituent is determined by the position of the initial amino group. researchgate.net

Process Optimization and Scale-Up Considerations in Academic Synthesis

While the development of novel synthetic routes is a primary focus in academia, considerations for process optimization and potential scale-up are also important. This includes maximizing reaction yields, minimizing byproducts, using cost-effective and readily available starting materials, and ensuring the safety and environmental sustainability of the process.

For the synthesis of halogenated nitrotoluenes, optimization might involve screening different catalysts, solvents, and reaction temperatures to improve regioselectivity and yield. For example, in electrophilic bromination, the choice of Lewis acid and its concentration can significantly impact the product distribution. google.com Similarly, in Sandmeyer reactions, the temperature and the source of the copper catalyst can influence the efficiency of the transformation. nih.gov

Purification of the final product and any intermediates is another critical aspect. Techniques such as recrystallization, distillation, and chromatography are commonly used. The ease of purification can be a deciding factor when comparing different synthetic routes. For instance, a route that produces a single, clean product is generally preferred over one that yields a mixture of isomers that are difficult to separate. libretexts.org

In the context of scaling up a synthesis from a laboratory to a larger scale, factors such as heat transfer, mixing, and the handling of hazardous reagents become more pronounced. Reactions that are exothermic, such as nitration, require careful temperature control to prevent runaway reactions. cerritos.edu The use of less hazardous reagents and solvents is also a key consideration for sustainable and scalable chemical processes.

Implementation of Continuous Flow Methodologies for Efficiency

The synthesis of halogenated nitrotoluenes, a class of compounds that includes this compound, often involves nitration, a notoriously fast and highly exothermic reaction. researchgate.net Traditional batch production methods for these reactions pose significant safety risks, including the potential for thermal runaways and the formation of explosive byproducts. researchgate.netewadirect.com Furthermore, batch processes can suffer from poor selectivity, leading to the formation of multiple nitrated isomers and impurities that necessitate complex and costly purification steps. vapourtec.com

Continuous flow chemistry has emerged as a superior alternative to conventional batch processing for nitration reactions. ewadirect.com This technology utilizes microreactors or tubular systems where reactants are continuously pumped, mixed, and reacted in a small, well-controlled environment. microflutech.combeilstein-journals.org The key advantages of this approach in the context of synthesizing halogenated nitrotoluenes are manifold:

Enhanced Safety: Flow reactors have a very small internal volume, meaning only a tiny amount of reactive material is present at any given moment. researchgate.netmicroflutech.com This low liquid holdup, combined with a high surface-area-to-volume ratio, allows for extremely efficient heat dissipation and precise temperature control, drastically minimizing the risk of explosions. ewadirect.commicroflutech.com

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, stoichiometry, and residence time in a continuous flow setup allows for the fine-tuning of the reaction to favor the desired product. vapourtec.comrsc.org This leads to higher yields and improved selectivity for specific isomers, reducing the formation of unwanted byproducts like dinitro compounds. researchgate.netrsc.org

Increased Efficiency and Scalability: Reactions in flow systems are often significantly faster than in batch mode. vapourtec.com For instance, the nitration of 2,4-dinitrotoluene (B133949) (DNT) to produce 2,4,6-trinitrotoluene (B92697) (TNT) was achieved with a 99% yield in 20 minutes in a flow reactor, compared to a 58% yield after 1 hour in a batch process. vapourtec.com Scaling up production in a flow system is achieved by either running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—which avoids the safety hazards associated with large-scale batch reactors. ewadirect.com

Recent studies have demonstrated the successful application of continuous flow technology for the mononitration of various aromatic compounds analogous to the precursors of this compound. For example, an efficient and safe continuous-flow process was developed for the mononitration of o-xylene (B151617) and p-xylene. rsc.org

| Substrate | Reaction Temperature | Yield | Throughput | Reference |

| p-Xylene | 60 °C | 94.6% | 809 g h⁻¹ | rsc.org |

| o-Xylene | 78 °C | 97.6% | 835 g h⁻¹ | rsc.org |

| Nitro-toluene | Not specified | High Yield | Not specified | researchgate.net |

| Nitro-chlorobenzene | Not specified | High Yield | Not specified | researchgate.net |

This data highlights the capability of continuous flow systems to achieve high yields and significant production rates for halogenated and non-halogenated nitrotoluenes alike, demonstrating a clear path toward more efficient manufacturing. researchgate.netrsc.org

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. The synthesis of halogenated nitrotoluenes provides a relevant case study for the application of these principles, particularly through the adoption of continuous flow technology.

Continuous flow processing itself aligns with several core tenets of green chemistry:

Pollution Prevention and Inherent Safety: By minimizing reaction volumes and preventing thermal runaways, flow chemistry significantly reduces the risk of accidents and the release of hazardous materials. microflutech.com The ability to use less concentrated acids and reduce the excess of nitrating agents further contributes to a safer process. vapourtec.com

Atom Economy and Waste Reduction: The high selectivity achieved in flow reactors maximizes the conversion of starting materials into the desired product, thereby improving atom economy. rsc.org This reduces the formation of waste byproducts that require disposal, a significant issue in traditional nitration processes. researchgate.netrsc.org

Energy Efficiency: While nitration is highly exothermic, the superior temperature control in microreactors can sometimes allow reactions to be run at higher temperatures than in batch reactors, which can reduce the energy required for cooling. microflutech.comsoton.ac.uk

Beyond the inherent advantages of flow chemistry, specific green strategies are being developed for nitration reactions. One notable advancement is the incorporation of waste acid recycling. researchgate.net The large volumes of acidic waste generated during nitration are a major environmental concern. Developing processes where the waste acid stream can be effectively recycled without impacting product yield enhances both the economic viability and the environmental footprint of the synthesis. researchgate.net

Furthermore, research into alternative and more environmentally benign reagents is a key area of green chemistry. While the classic mixed acid (nitric and sulfuric acid) method is prevalent, continuous flow systems open the door to exploring other nitrating agents or catalyst systems, such as solid acid catalysts, that could be more easily recovered and reused, further reducing waste. rsc.org The development of eco-friendly brominating reagents, such as bromide/bromate salt mixtures in aqueous media, for other aromatic compounds also points towards greener potential pathways for producing bromo-substituted precursors. google.com

By combining the process intensification and safety benefits of continuous flow with strategies like acid recycling and the use of greener reagents, the synthesis of this compound and its analogs can be aligned more closely with the principles of sustainable chemical manufacturing.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be electron-poor, a condition facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com

Role of Electrophilic Activation by Nitro and Halogen Groups

The nitro group (-NO2) is a powerful electron-withdrawing group and acts as a strong activator for SNAr reactions. wikipedia.orgnih.gov It deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic attack by stabilizing the negatively charged intermediate through resonance. wikipedia.orglumenlearning.com The presence of a nitro group is often essential for the activation of carbon-halogen bonds toward nucleophilic substitution. rsc.org

Halogens, such as bromine and fluorine, are also electron-withdrawing and contribute to the electrophilic character of the aromatic ring, thereby activating it for nucleophilic attack. mdpi.com The combined electron-withdrawing effects of the nitro and halogen groups in this compound make the aromatic ring highly susceptible to nucleophilic attack. The positions of these activating groups relative to the leaving group are crucial. Electron-withdrawing groups in the ortho and para positions to the leaving group provide the most significant rate enhancement. masterorganicchemistry.com

In the context of this compound, both the fluorine and bromine atoms are activated towards nucleophilic displacement by the ortho- and para-directing nitro group. nih.gov The fluorine atom is generally a better leaving group than bromine in SNAr reactions, a factor that can influence which halogen is preferentially displaced.

Formation and Characterization of Meisenheimer Complex Intermediates

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity and the presence of a negative charge delocalized over the aromatic ring and the electron-withdrawing groups. wikipedia.org

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The strong electron-withdrawing nitro group plays a critical role in stabilizing this intermediate by delocalizing the negative charge through resonance. wikipedia.org The second step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. libretexts.org

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The substituents already present on the ring govern the rate and regioselectivity of the reaction. lumenlearning.com

Directing Effects of Bromo, Fluoro, Nitro, and Methyl Substituents

The directing effects of the substituents on the this compound ring determine the position of the incoming electrophile. These effects are a combination of resonance and inductive effects.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. pressbooks.publibretexts.org It strongly withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. youtube.com

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups but are ortho-, para-directors. libretexts.orglibretexts.org They withdraw electron density through the inductive effect, but their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when the attack is at the ortho or para positions. libretexts.org

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho-, para-director. libretexts.org It donates electron density through an inductive effect, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.org

In this compound, the directing effects of the four substituents are in competition. The powerful meta-directing effect of the nitro group and the ortho-, para-directing effects of the halogens and the methyl group will influence the final substitution pattern.

Investigation of Steric and Electronic Influences on Reaction Outcomes

Both steric and electronic factors influence the outcome of EAS reactions.

Steric Influences: The size of the existing substituents and the incoming electrophile can affect the regioselectivity. youtube.com Attack at a sterically hindered position may be disfavored, even if it is electronically activated. For instance, substitution at a position flanked by bulky groups is generally less likely. In this compound, the arrangement of the four substituents creates a sterically crowded environment that will influence where an incoming electrophile can approach the ring.

Kinetic Isotope Effect Studies for Mechanistic Elucidation in Aromatic Substitution

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It involves comparing the rate of a reaction using a reactant that has been isotopically labeled with the rate of the same reaction using an unlabeled reactant.

In the context of EAS, the C-H bond cleavage is typically not the rate-determining step. The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. libretexts.org Therefore, a primary kinetic isotope effect is generally not observed (kH/kD ≈ 1). The absence of a significant KIE supports a two-step mechanism where the formation of the intermediate is the slow step. mcmaster.ca

For SNAr reactions, the mechanism can sometimes be more complex. While often the initial nucleophilic attack is rate-determining, there are cases where the departure of the leaving group can be the slow step. mdpi.com Kinetic isotope effect studies can help to distinguish between these possibilities. For example, if a significant KIE is observed when the hydrogen ortho to the leaving group is replaced by deuterium, it can indicate that the departure of the leaving group is involved in the rate-determining step. mdpi.com

Functional Group Transformations of this compound

The functional groups on the aromatic ring of this compound can be selectively modified to yield a range of derivatives. These transformations include the reduction of the nitro group, the oxidation of the methyl group, and the functionalization of the benzylic position.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to amino derivatives that are valuable intermediates in the production of pharmaceuticals and other fine chemicals. sci-hub.st The conversion of the nitro group in aromatic compounds to an amino group can be achieved through various methods, including catalytic hydrogenation, metal-based reductions, and transfer hydrogenation.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. sci-hub.st This process typically involves the use of a heterogeneous catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. For substituted nitroarenes, chemoselectivity can be a challenge, as other functional groups may also be susceptible to reduction. sci-hub.st However, specific catalytic systems have been developed to address this. For instance, gold nanoparticles supported on various metal oxides have shown high chemoselectivity in the hydrogenation of substituted nitroarenes. sci-hub.st

Metal-based reductions offer an alternative to catalytic hydrogenation. Reagents such as iron, tin, or zinc in acidic media are commonly employed for the reduction of nitro groups. These methods are often effective and can be performed under milder conditions than some catalytic hydrogenations.

Transfer hydrogenation provides another route to amino derivatives, using a hydrogen donor molecule in the presence of a catalyst. Formic acid, in combination with a well-defined iron-based catalyst, has been shown to effectively reduce a broad range of nitroarenes to their corresponding anilines under mild, base-free conditions. organic-chemistry.org

A variety of other reagents and catalyst systems have been explored for the reduction of nitro compounds, each with its own advantages in terms of reactivity, selectivity, and functional group tolerance. organic-chemistry.org

Table 1: Representative Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst System | Hydrogen Source | Key Features |

| Pd/C, PtO₂, Raney Ni | H₂ gas | Widely used, high efficiency. sci-hub.st |

| Fe, Sn, Zn | Acidic media | Classical method, often cost-effective. |

| Iron-based catalyst | Formic acid | Mild, base-free conditions. organic-chemistry.org |

| Gold nanoparticles | H₂ gas | High chemoselectivity. sci-hub.st |

| Tetrahydroxydiboron | Water | Metal-free reduction. organic-chemistry.org |

The oxidation of the methyl group on the toluene ring to a carboxylic acid is a key transformation for producing benzoic acid derivatives. This reaction can be accomplished using strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful and common oxidizing agent for converting alkylbenzenes to benzoic acids. quora.com The reaction is typically carried out in an alkaline or acidic solution. For substrates with deactivating groups like a nitro group, the reaction can proceed with good yield as the deactivating group protects the aromatic ring from oxidative degradation. quora.com

Chromium trioxide (CrO₃) in the presence of sulfuric acid and acetic anhydride (B1165640) is another effective reagent for the oxidation of methyl groups on nitrotoluenes. This method allows for the formation of the corresponding benzaldiacetate, which can then be hydrolyzed to the carboxylic acid.

A process utilizing hydrogen peroxide and aqueous hydrogen bromide in the presence of a bromine radical generator has also been described for the conversion of fluoro-substituted toluenes to their corresponding benzoic acids. google.com This single-stage process operates at elevated temperatures and is particularly suited for fluoro-substituted compounds. google.com

Table 2: Common Oxidizing Agents for the Conversion of Toluenes to Benzoic Acids

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Alkaline or acidic solution, heat | A strong and common oxidant. quora.com |

| Chromium Trioxide (CrO₃) | Acetic anhydride, sulfuric acid | Can lead to intermediate products like benzaldiacetates. |

| Hydrogen Peroxide/Hydrogen Bromide | Elevated temperature, radical initiator | Suitable for fluoro-substituted toluenes. google.com |

The methyl group of toluene and its derivatives is susceptible to free-radical substitution at the benzylic position. This allows for the introduction of various functional groups, most commonly a bromine atom, which can then be further elaborated.

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. researchgate.net The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). researchgate.net NBS provides a low, constant concentration of bromine radicals, which selectively abstract a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of bromine generated in situ to form the benzyl bromide product. The use of NBS is advantageous as it minimizes the competing electrophilic addition of bromine to the aromatic ring. researchgate.net The reaction is often carried out in non-polar solvents like carbon tetrachloride.

The resulting benzyl bromide is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions to introduce other functionalities at the benzylic position.

Cross-Coupling Reaction Pathways

The bromine atom on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used methods for forming aryl-aryl bonds. google.com

In the context of this compound, the carbon-bromine bond is the reactive site for Suzuki-Miyaura coupling. The reaction is typically catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Br bond. Subsequent transmetalation with an organoboron reagent (such as a boronic acid or boronic ester) and reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.

A variety of palladium catalysts and ligands can be employed, and the choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and good functional group tolerance. google.comgoogle.com Patents have described ligand-free palladium catalysis for C-C coupling reactions with aromatic bromides, which can be a cost-effective alternative. google.com

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Organoboron Reagent | Provides the coupling partner | Arylboronic acids, arylboronic esters |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, dioxane, DMF, water |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as copper and nickel have also been developed for the formation of carbon-carbon bonds.

Copper-catalyzed cross-coupling reactions have been reported for the reaction of organozinc reagents with 1-bromoalkynes, providing a route to internal alkynes. nih.gov These reactions often proceed under mild conditions and can be tolerant of various functional groups. researchgate.netrsc.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, particularly for the coupling of challenging substrates. nih.gov Nickel catalysts have been shown to be effective in the reductive cross-coupling of fluorinated alkyl bromides with organohalides. rsc.org They have also been employed in the coupling of diaryl sulfoxides with aryl bromides via C-S bond cleavage. researchgate.net The development of nickel-catalyzed methods for the cross-coupling of aryl halides continues to be an active area of research, offering potential for new and efficient synthetic routes. researchgate.net

Precursor in Complex Organic Molecule Synthesis

The true power of this compound lies in its utility as a precursor for elaborate organic molecules. Chemists can leverage its distinct functional groups in a programmed sequence to build intricate carbon skeletons, including novel ring systems and polycyclic structures that are often central to functional materials and bioactive compounds.

The creation of new carbocyclic and polycyclic frameworks from simple aromatic precursors is a cornerstone of synthetic chemistry. This compound is well-suited for this purpose due to the presence of the bromine atom, which serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating powerful bond-forming cascades. Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings allow for the attachment of a wide variety of carbon-based fragments at the C4 position. mdpi.comresearchgate.net This is a foundational step in building up polycyclic systems, where new rings can be appended to the core benzene ring.

Annulation via Sequential Reactions: A common strategy involves an initial cross-coupling reaction to introduce a side chain, which then participates in a subsequent intramolecular cyclization. For example, coupling with an appropriately substituted alkene (via a Heck reaction) could be followed by an acid-catalyzed intramolecular Friedel-Crafts-type reaction to form a new six-membered ring, leading to a substituted naphthalene (B1677914) or related polycyclic aromatic system. The development of such diversity-oriented syntheses is crucial for creating libraries of novel molecular frameworks. mdpi.com

These methods demonstrate that the bromine atom acts as a linchpin, enabling the programmed construction of larger, more complex polycyclic scaffolds from the relatively simple starting material.

Heterocyclic compounds are of paramount importance in chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. The substitution pattern of this compound makes it an ideal precursor for a variety of advanced heterocyclic structures, particularly fused ring systems.

The key transformation unlocking this potential is the reduction of the nitro group at the C2 position to an amine, yielding 4-bromo-3-fluoro-2-aminotoluene . The resulting ortho-amino-halo arrangement is a classic and powerful synthon for building fused heterocycles.

Examples of Heterocycle Synthesis:

Fused Nitrogen Heterocycles: The ortho-diamine precursor, which can be formed after converting the bromine to an amino group, can react with dicarbonyl compounds or their equivalents to form substituted quinoxalines or other pyrazine-containing fused systems.

Benzimidazole and Benzothiazole Derivatives: Intramolecular cyclization strategies starting from the ortho-amino-bromo intermediate can be used. For example, after N-acylation of the amino group, an intramolecular palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) could potentially form an indole (B1671886) ring. While direct examples with this specific isomer are not prevalent in literature, the synthetic route is a well-established method for constructing fused N-heterocycles.

Dibenzoxazepine (B10770217) Analogues: Related building blocks like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) are used in the synthesis of dibenzoxazepine analogues, which act as potent sodium channel blockers. sigmaaldrich.com This highlights the utility of the bromo-fluoro-nitroaromatic motif in constructing complex, multi-ring heterocyclic systems relevant to medicinal chemistry.

Role in Medicinal Chemistry Synthesis Programs (Focus on Synthetic Strategy for Drug Scaffolds)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. tcichemicals.com Aromatic fluorides are particularly valuable as intermediates in the synthesis of pharmaceuticals. alfa-chemistry.com this compound serves as a prime example of a building block designed for the creation of complex drug scaffolds.

The synthetic strategy revolves around the sequential manipulation of its functional groups:

The Nitro Group as a Latent Amine: The nitro group is typically reduced to an amine at a key step in the synthesis. This amine can then act as an anchor point for building out the rest of the molecule, for example, by forming amides, sulfonamides, or participating in cyclization reactions to form a heterocyclic core.

The Bromine Atom as a Coupling Handle: The bromine atom is an ideal site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions allow for the attachment of various aryl, heteroaryl, or alkyl groups. This enables chemists to rapidly create libraries of analogues to optimize the pharmacological activity of a lead compound.

The Fluorine Atom as a Bioisostere: The fluorine atom at the C3 position is generally maintained throughout the synthesis. Its high electronegativity and small size allow it to modulate the electronic properties and conformation of the final molecule without adding significant steric bulk. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding to target proteins through favorable electrostatic interactions.

While specific drugs derived directly from this compound are not publicly documented, the closely related intermediate 4-bromo-2-fluoroaniline is used in the synthesis of some anti-inflammatory drugs. alfa-chemistry.com This demonstrates the value of the bromo-fluoro-amino-toluene scaffold in constructing active pharmaceutical ingredients.

Contribution to Agrochemical Intermediate Synthesis (Focus on Synthetic Routes)

Similar to pharmaceuticals, the introduction of fluorine is a proven strategy for enhancing the efficacy of agrochemicals like herbicides, fungicides, and pesticides. innospk.com Many modern agrochemicals are complex, highly functionalized molecules, and building blocks like this compound provide an efficient starting point for their synthesis. Related compounds are noted for their utility as raw materials in the field of pesticides.

Synthetic routes toward new agrochemicals leverage the compound's multiple reactive sites. A typical synthetic plan might involve:

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group can activate the aromatic ring, potentially allowing for the displacement of the fluorine or bromine atom by nucleophiles like alcohols or thiols to introduce ether or thioether linkages common in many pesticides.

Amine-Derived Scaffolds: Reduction of the nitro group to an amine provides a key intermediate. This amine can be converted into a urea (B33335) or thiourea, functionalities present in many herbicides. Alternatively, it can be used to construct heterocyclic systems known for their fungicidal or insecticidal properties.

Side-Chain Elaboration: The bromine atom can be used in coupling reactions to attach other aromatic or heterocyclic rings, a common feature in modern agrochemicals designed to interact with multiple biological targets or to fine-tune their spectrum of activity.

The ability to perform these transformations selectively allows for the systematic development of new active ingredients for crop protection.

Development of Functionalized Fluorinated Building Blocks

Beyond its direct use in multi-step syntheses, this compound is a parent compound for the creation of a diverse family of second-generation functionalized building blocks. beilstein-journals.orgnih.gov Each of these new intermediates retains the valuable fluorine substituent while offering a new reactive handle for further chemical exploration. The strategic modification of the nitro, bromo, and methyl groups expands the synthetic toolbox available to chemists.

The following table outlines key transformations and the resulting building blocks.

| Original Functional Group | Transformation Reaction | Reagents (Examples) | Resulting Functional Group | New Building Block Name |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amino (-NH₂) | 4-Bromo-3-fluoro-2-aminotoluene |

| Methyl (-CH₃) | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Bromomethyl (-CH₂Br) | 1-Bromo-4-(bromomethyl)-2-fluoro-3-nitrobenzene |

| Methyl (-CH₃) | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) | 4-Bromo-3-fluoro-2-nitrobenzoic acid |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl (-Ar) | 4-Aryl-3-fluoro-2-nitrotoluene |

| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | 4-Alkynyl-3-fluoro-2-nitrotoluene |

| Bromo (-Br) | Cyanation | CuCN or Zn(CN)₂ | Cyano (-CN) | 4-Cyano-3-fluoro-2-nitrotoluene |

Each of these new building blocks opens up different synthetic pathways. For instance, the amino derivative is a precursor for heterocycles, nih.gov the bromomethyl derivative can be used to alkylate various nucleophiles, and the carboxylic acid derivative is ready for amide bond formation. This demonstrates how a single, well-designed starting material can give rise to a multitude of valuable, functionalized intermediates.

Spectroscopic Characterization and Theoretical Investigations of 4 Bromo 3 Fluoro 2 Nitrotoluene

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

The analysis of the FT-IR and FT-Raman spectra of 4-Bromo-3-fluoro-2-nitrotoluene would involve the assignment of observed vibrational bands to specific modes of molecular motion. These assignments are typically aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. For related molecules like 4-nitrotoluene (B166481), detailed vibrational analyses have been performed. researchgate.netnih.gov For instance, the characteristic vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Methyl Group (CH₃) Vibrations: Symmetric and asymmetric stretching and bending modes would appear in characteristic regions of the spectrum.

Nitro Group (NO₂) Vibrations: The asymmetric and symmetric stretching modes of the NO₂ group are strong indicators, usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-F Stretching: The carbon-fluorine stretching vibration is typically a strong band in the infrared spectrum, appearing in the range of 1000-1400 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹.

Aromatic Ring Vibrations: C-C stretching vibrations within the benzene (B151609) ring occur in the 1400-1600 cm⁻¹ region.

A comprehensive analysis would require recording the spectra of this compound and comparing the experimental band positions and intensities with those predicted by theoretical calculations.

Vibrational spectroscopy can also provide insights into the conformational landscape and intermolecular interactions of this compound. The presence of substituents on the aromatic ring can lead to different stable conformations (rotamers), which may be distinguishable by subtle shifts in the vibrational frequencies. Furthermore, in the solid state, intermolecular interactions such as hydrogen bonding or dipole-dipole interactions can influence the vibrational modes, leading to band broadening or shifts compared to the gas or solution phase. A detailed study would involve analyzing the spectra in different phases and using computational models to understand the potential for different conformers and their energetic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment in Research Contexts

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

The ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic and methyl protons.

Aromatic Protons: The two aromatic protons would exhibit distinct chemical shifts due to the different electronic effects of the bromine, fluorine, and nitro substituents. Their coupling patterns (doublets or doublet of doublets) would be governed by the coupling constants with each other and with the neighboring fluorine atom.

Methyl Protons: The methyl group would likely appear as a singlet, although long-range coupling to the aromatic protons or the fluorine atom might be observed under high-resolution conditions.

For comparison, the ¹H NMR spectrum of the related compound 4-bromo-2-nitrotoluene (B1266186) shows distinct signals for its aromatic and methyl protons. chemicalbook.com

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each of the seven carbon atoms (six aromatic and one methyl) would give a distinct signal. The chemical shifts would be influenced by the attached substituents.

The carbon atoms directly bonded to the electronegative fluorine, bromine, and nitro groups would show characteristic downfield shifts.

The coupling between the carbon atoms and the directly attached fluorine atom (¹³C-¹⁹F coupling) would result in splitting of the carbon signals, providing valuable structural information.

Spectra of related compounds like 4-bromo-3-fluorotoluene (B33196) are available for comparison. chemicalbook.com

¹⁹F NMR is a highly sensitive technique for characterizing the environment of the fluorine atom. The spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine. Furthermore, the signal would be split into a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of the structure. Computational methods are also emerging as a reliable tool for predicting ¹⁹F NMR chemical shifts. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₅BrFNO₂), the exact mass can be calculated, and the resulting isotopic pattern, influenced by the presence of bromine (⁷⁹Br and ⁸¹Br), provides a definitive confirmation of its elemental composition.

Predicted Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation pathway would likely involve the cleavage of the C-NO₂ bond, resulting in a [M-NO₂]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond would lead to a [M-Br]⁺ fragment.

Loss of Carbon Monoxide: Subsequent fragmentation of the aromatic ring can occur, often involving the loss of CO.

The precise fragmentation pattern provides valuable information about the stability of the molecule and the relative strengths of its chemical bonds.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

Quantum Chemical and Computational Studies

In the absence of extensive experimental data, quantum chemical calculations provide powerful insights into the molecular properties of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. For substituted nitrotoluenes, DFT calculations, often using functionals like B3LYP, can accurately model the effects of different substituents on the aromatic ring. nih.gov

DFT studies on related nitrotoluenes have shown that the presence and position of substituents significantly affect properties like the internal rotational barriers of the nitro group. nih.gov These calculations can predict whether the molecule is planar and determine the energy barriers for bond rotation, which are crucial for understanding its conformational dynamics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the bromine atom.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-withdrawing nitro group.

A smaller HOMO-LUMO gap suggests higher reactivity. An Electrostatic Potential (ESP) Map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected near the hydrogen atoms.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, such as IR and NMR spectra. While experimental spectra for this compound are not available for direct comparison, theoretical calculations provide valuable reference data. DFT calculations can predict vibrational frequencies (IR) and chemical shifts (NMR) with a reasonable degree of accuracy. researchgate.net Comparing theoretical predictions with experimental data for related compounds helps to validate the computational methods used. researchgate.net

Computational chemistry allows for the detailed investigation of reaction pathways and the characterization of transition states. For substituted o-nitrotoluenes, decomposition mechanisms can be complex. Theoretical studies have explored pathways such as the direct homolysis of the C-NO₂ bond and more intricate processes initiated by C-H bond activation. acs.org

By modeling these reaction coordinates, chemists can calculate activation energies and determine the rate-limiting steps of a reaction. acs.org Such analyses are crucial for understanding the thermal stability of energetic materials and for designing synthetic routes by predicting the most favorable reaction conditions. For this compound, computational modeling could elucidate how the bromo and fluoro substituents influence its decomposition pathways compared to unsubstituted nitrotoluene.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-fluoro-2-nitrotoluene, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves bromination and nitration steps on substituted toluene derivatives. For example, bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid at 20°C for 16 hours achieves regioselective bromination at the 3-position . Key parameters include reaction temperature, stoichiometry of brominating agents (e.g., NBS), and acid catalysts to control electrophilic substitution. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like di-brominated analogs.

Q. How is this compound characterized to confirm its structural identity and purity?

- Methodological Answer :

- Spectroscopy : H NMR and C NMR verify substituent positions by comparing chemical shifts with analogous compounds (e.g., 4-Bromo-2-fluorobenzaldehyde, δ 60–62 ppm for aldehyde protons) .

- Chromatography : HPLC or GC-MS with reference standards (e.g., 3-Fluoro-4-nitrotoluene derivatives) ensures purity >95% .

- Physical Properties : Melting point (mp) and boiling point (bp) comparisons with literature data (e.g., mp 31–33°C for 4-Bromo-3-nitrotoluene) help validate structural consistency.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for the bromination of 4-fluoro-2-nitrotoluene to form this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions or analytical methods. For instance:

- Reagent Purity : Impurities in NBS or solvents (e.g., trifluoroacetic acid) may reduce yield. Use ≥97% purity reagents .

- Reaction Monitoring : In-situ techniques like FT-IR or LC-MS can track intermediate formation and optimize reaction time .

- Byproduct Analysis : Di-brominated byproducts (e.g., 3,5-dibromo derivatives) may form under excess bromine; TLC or GC-MS identifies these for yield correction .

Q. What strategies mitigate electron-withdrawing group (EWG) interference during functionalization of this compound?

- Methodological Answer : The nitro (-NO) and bromo (-Br) groups are strong EWGs, deactivating the aromatic ring. To enable further substitution (e.g., Suzuki coupling):

- Directed Metalation : Use lithiation at the 6-position (ortho to fluorine) with LDA (lithium diisopropylamide) to introduce nucleophilic sites .

- Protection/Deprotection : Temporarily reduce the nitro group to -NH (e.g., using Sn/HCl), perform functionalization, and re-oxidize .

- Cross-Coupling Catalysts : Palladium catalysts with electron-rich ligands (e.g., SPhos) enhance reactivity in Suzuki-Miyaura reactions .

Q. How do substituent positions (bromo, fluoro, nitro) influence the stability of this compound under storage conditions?

- Methodological Answer : Stability is affected by:

- Temperature : Store at 0–6°C to prevent decomposition (e.g., bromine loss) .

- Light Sensitivity : The nitro group may cause photodegradation; use amber vials for storage .

- Moisture : Fluorine’s electronegativity increases hygroscopicity; desiccants like silica gel are recommended .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for this compound derivatives?

- Methodological Answer : Variations in mp arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) produce different crystal forms .

- Impurity Profiles : Residual solvents or isomers (e.g., 2-Bromo-4-fluorocinnamic acid, mp 219–223°C) skew measurements .

- Calibration : Thermometer or DSC calibration errors; use NIST-traceable standards .

Applications in Academic Research

Q. How is this compound utilized as a building block in agrochemical research?

- Methodological Answer : Its derivatives are precursors for herbicides and fungicides. For example:

- Sulfonylurea Synthesis : React with sulfonamides to create sulfonylurea derivatives targeting acetolactate synthase (ALS) enzymes in plants .

- Bioactivity Screening : Use computational modeling (e.g., DFT) to predict substituent effects on binding affinity to ALS .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.